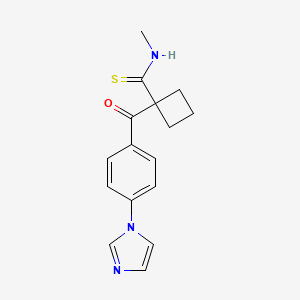

MCC-134

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C16H17N3OS |

|---|---|

Poids moléculaire |

299.4 g/mol |

Nom IUPAC |

1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide |

InChI |

InChI=1S/C16H17N3OS/c1-17-15(21)16(7-2-8-16)14(20)12-3-5-13(6-4-12)19-10-9-18-11-19/h3-6,9-11H,2,7-8H2,1H3,(H,17,21) |

Clé InChI |

TUMUOLDYJYUKOV-UHFFFAOYSA-N |

SMILES canonique |

CNC(=S)C1(CCC1)C(=O)C2=CC=C(C=C2)N3C=CN=C3 |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling MCC-134: A Technical Overview for Scientific Applications

Initial investigations into the scientific applications of a compound designated "MCC-134" have revealed a case of mistaken identity. The predominant entity identified with this name is not a chemical compound or therapeutic agent, but rather a piece of electronic hardware: the MCC 134 Thermocouple Measurement DAQ HAT for Raspberry Pi. This in-depth guide will first clarify the nature of this hardware and then explore other similarly named therapeutic agents that may be the intended subject of inquiry for researchers in the life sciences.

MCC 134: A Hardware Tool for Scientific Measurement

The MCC 134 is a specialized data acquisition (DAQ) Hardware Attached on Top (HAT) designed for use with Raspberry Pi single-board computers.[1][2] Its primary function is to enable precise temperature measurements in scientific and engineering experiments.

Core Functionality and Technical Specifications

The MCC 134 provides a platform for connecting and reading data from thermocouples, which are sensors used to measure temperature. It features four isolated thermocouple inputs and a 24-bit analog-to-digital converter, allowing for high-resolution and accurate temperature readings.[1][2][3][4] The device is stackable, meaning up to eight MCC HATs can be combined on a single Raspberry Pi to expand the number of measurement channels.[1][2][3]

Key technical specifications are summarized in the table below:

| Feature | Specification |

| Number of Inputs | 4 isolated thermocouple inputs[1][2] |

| Resolution | 24-bit A/D converter[1][2][4] |

| Supported Thermocouple Types | J, K, R, S, T, N, E, and B[1][2][4] |

| Update Interval | 1 second, minimum[1][2] |

| Key Features | Cold junction compensation, Open thermocouple detection[1][2][4] |

| Compatibility | Raspberry Pi models with a 40-pin GPIO connector[1][2] |

| Software Support | Open-source MCC DAQ HAT Library for C/C++ and Python[1][2][3] |

How it Works: Experimental Workflow

The workflow for using the MCC 134 in a scientific experiment involves several key steps.

Best practices for ensuring accurate measurements include minimizing the processing load on the Raspberry Pi, reducing environmental temperature fluctuations, and providing steady airflow.[5][6][7] When stacking multiple HATs, it is recommended to place the MCC 134 furthest from the Raspberry Pi, which can be a significant heat source.[4][7]

Potential Therapeutic Agents with Similar Designations

For researchers in drug development and life sciences, the query "this compound" may have been a mistyping of other experimental agents. Two such candidates identified are C134 and SC134-deruxtecan .

C134: A Genetically Engineered Oncolytic Virus

C134 is a genetically modified herpes simplex virus (HSV-1) being investigated as a treatment for recurrent glioblastoma multiforme, a type of brain tumor.[8] The virus has been engineered to selectively infect and kill tumor cells while sparing normal brain tissue.[8]

Mechanism of Action: The modifications to the viral DNA allow it to replicate within and destroy cancer cells. C134 is also designed to prevent tumor cells from effectively killing the virus, thereby enhancing its oncolytic activity.[8]

Clinical Investigation: C134 has been tested in patients, and a clinical trial (NCT06193174) is underway to evaluate the re-administration of C134 in patients with recurrent glioblastoma.[8] The study protocol has been amended to mitigate toxicities observed in earlier patients, including lowering the viral dose and refining patient eligibility criteria.[8]

SC134-Deruxtecan: An Antibody-Drug Conjugate for Small Cell Lung Cancer

SC134-deruxtecan is an antibody-drug conjugate (ADC) being developed for the treatment of small cell lung cancer (SCLC).[9] It consists of a humanized antibody (SC134) that targets a specific antigen on cancer cells, linked to a potent chemotherapy drug (deruxtecan).

Mechanism of Action: The SC134 antibody component specifically binds to fucosyl-GM1 (FucGM1), a ganglioside found on the surface of SCLC cells.[9] This binding leads to the internalization of the ADC into the cancer cell. Once inside, the deruxtecan (B607063) payload is released, leading to cell death. This targeted delivery mechanism aims to maximize the anti-cancer effect while minimizing damage to healthy tissues.[9]

Preclinical Data: In vitro studies have shown that SC134-deruxtecan effectively kills SCLC cell lines in a concentration-dependent manner and exhibits bystander killing of neighboring cancer cells.[9] In vivo studies using a DMS79 xenograft model have also demonstrated its efficacy.[9]

References

- 1. jensentools.com [jensentools.com]

- 2. files.digilent.com [files.digilent.com]

- 3. MCC 134: Thermocouple Measurement DAQ HAT for Raspberry Pi [circuitspecialists.com]

- 4. Hardware Overview — MCC DAQ HAT Library 1.5.0 documentation [mccdaq.github.io]

- 5. Measuring Thermocouples | MCC 134 and Raspberry Pi | DesignSpark [rs-online.com]

- 6. community.element14.com [community.element14.com]

- 7. TechTip: Measuring Thermocouples with Raspberry Pi® and the MCC 134 – Digilent Blog [digilent.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the MCC-134 Thermocouple Input Module for Laboratory and Pharmaceutical Applications

An in-depth guide for researchers, scientists, and drug development professionals on the core specifications and experimental applications of the Measurement Computing MCC-134 thermocouple data acquisition HAT.

The precise measurement and logging of temperature is a critical parameter in a vast array of research, development, and quality control processes. In pharmaceutical development, for instance, temperature excursions can lead to the degradation of active pharmaceutical ingredients (APIs), compromising product efficacy and safety.[1][2] The Measurement Computing this compound is a 4-channel thermocouple input HAT (Hardware Attached on Top) designed for the Raspberry Pi, offering a versatile and cost-effective solution for high-accuracy temperature monitoring in laboratory settings.[1][2][3][4] This guide provides a comprehensive overview of the this compound's technical specifications, best practices for accurate measurements, and detailed experimental protocols for its implementation in research and drug development workflows.

Core Technical Specifications

The this compound provides a robust feature set for acquiring temperature data from a variety of thermocouple types. Its key specifications are summarized in the tables below for easy reference and comparison.

Table 1: this compound General Specifications

| Feature | Specification |

| Number of Channels | 4 isolated thermocouple inputs[1][5][6] |

| ADC Resolution | 24-bit[1][5][6] |

| Update Interval | 1 second, minimum[1][5][6] |

| Host Interface | Raspberry Pi 40-pin GPIO connector[1] |

| Power Consumption | Powered by Raspberry Pi 3.3 V and 5 V rails[1] |

| Software Support | MCC DAQ HAT Library for C/C++ and Python on Linux®[1][5] |

Table 2: Thermocouple Input Specifications

| Parameter | Specification |

| Supported Thermocouple Types | J, K, R, S, T, N, E, and B (software selectable per channel)[1][5][7] |

| Cold Junction Compensation | Three high-resolution CJC sensors[1][7] |

| Open Thermocouple Detection | Yes, for all input channels[1][7] |

| Input Isolation | Electrically isolated from the Raspberry Pi[1] |

Table 3: Supported Thermocouple Types and Temperature Ranges

| Thermocouple Type | Temperature Range |

| J | –210 °C to 1200 °C[1] |

| K | –270 °C to 1372 °C[1] |

| R | –50 °C to 1768 °C[1] |

| S | –50 °C to 1768 °C[1] |

| T | –270 °C to 400 °C[1] |

| N | –270 °C to 1300 °C[1] |

| E | Not specified in search results |

| B | Not specified in search results |

Experimental Protocols for Laboratory Use

The following protocols provide detailed methodologies for utilizing the this compound in common laboratory and pharmaceutical applications. These are intended as a starting point and should be adapted to the specific requirements of your research.

Protocol 1: Monitoring Temperature in a Stability Study Chamber

Stability studies are essential in drug development to determine the shelf-life of a product under various environmental conditions.[3][8] The this compound can be used to continuously monitor and log the temperature inside a stability chamber.

Objective: To continuously monitor and record the temperature at multiple locations within a stability chamber to ensure it remains within the specified range.

Materials:

-

Raspberry Pi with Raspbian OS installed

-

This compound DAQ HAT

-

Up to four thermocouples of a suitable type for the temperature range (e.g., Type T for refrigerated or room temperature conditions)

-

Stability chamber

-

Power supply for Raspberry Pi

Methodology:

-

Hardware Setup:

-

Attach the this compound securely to the Raspberry Pi's 40-pin GPIO header.

-

Connect the thermocouples to the screw terminals of the this compound.

-

Place the thermocouple junctions at various locations within the stability chamber to monitor for temperature gradients.

-

Power on the Raspberry Pi.

-

-

Software Configuration:

-

Install the MCC DAQ HAT Library from GitHub.

-

Write a Python script to:

-

Initialize the this compound board.

-

Configure each channel for the correct thermocouple type.

-

Create a loop to read the temperature from each channel at a specified interval (e.g., every 60 seconds).

-

Log the timestamp and temperature readings for each channel to a CSV file.

-

-

-

Data Acquisition and Analysis:

-

Run the Python script to begin data logging.

-

Allow the experiment to run for the duration of the stability study.

-

Analyze the logged data to verify that the temperature remained within the required limits and to identify any temperature fluctuations.

-

Protocol 2: Real-time Temperature Monitoring of a Chemical Reaction

The rate and outcome of many chemical reactions are highly temperature-dependent. The this compound allows for precise, real-time monitoring to ensure optimal reaction conditions.

Objective: To monitor the temperature of a chemical reaction in real-time and trigger an alert if the temperature deviates from a predefined setpoint.

Materials:

-

Raspberry Pi with Raspbian OS and internet connectivity

-

This compound DAQ HAT

-

Chemically resistant thermocouple (e.g., PFA-coated Type K)

-

Reaction vessel (e.g., glass reactor)

-

Heating/cooling apparatus

-

Power supply for Raspberry Pi

Methodology:

-

Hardware Setup:

-

Assemble the Raspberry Pi and this compound.

-

Connect the thermocouple to one of the this compound channels.

-

Carefully insert the thermocouple into the reaction vessel, ensuring it is submerged in the reaction mixture but does not interfere with stirring.

-

Power on the Raspberry Pi.

-

-

Software Configuration:

-

Install the MCC DAQ HAT Library.

-

Write a Python script that:

-

Initializes the this compound.

-

Sets the appropriate thermocouple type for the channel.

-

Continuously reads the temperature in a loop.

-

Compares the current temperature to a predefined setpoint range.

-

If the temperature goes outside the range, sends an email or SMS alert (using a suitable library).

-

Logs the temperature data to a file for later analysis.

-

-

-

Experimental Execution:

-

Start the Python script.

-

Initiate the chemical reaction.

-

Monitor the real-time temperature readings and respond to any alerts.

-

After the reaction is complete, stop the script and analyze the temperature profile of the reaction.

-

Best Practices for Accurate Measurements

To ensure the highest quality data, consider the following best practices when using the this compound:

-

Minimize Processor Load on the Raspberry Pi: High CPU usage can increase the temperature of the Raspberry Pi processor, which can affect the accuracy of the cold junction compensation.

-

Reduce Environmental Temperature Variations: Place the this compound away from sources of heat or cooling that cycle on and off to avoid sudden temperature changes that can introduce errors.

-

Provide Steady Airflow: A consistent airflow can help to dissipate heat and reduce measurement errors.

-

Placement in a Stack: When using multiple HATs, position the this compound furthest from the Raspberry Pi to minimize thermal interference from the processor.

-

Use Appropriate Thermocouples: Select the thermocouple type that is best suited for the temperature range and chemical environment of your experiment.

By following the protocols and best practices outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage the this compound for accurate and reliable temperature monitoring in a wide range of laboratory applications.

References

- 1. senseanywhere.com [senseanywhere.com]

- 2. Importance of temperature control in the pharmaceutical industry | Fuji Electric [fujielectric.fr]

- 3. gmpinsiders.com [gmpinsiders.com]

- 4. usp.org [usp.org]

- 5. The critical role of temperature monitoring in the pharma cold chain [cleanroomtechnology.com]

- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 7. The Importance of Temperature Control in Pharmaceutical Analysis [iptonline.com]

- 8. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of 24-Bit Resolution in Scientific Research: A Technical Guide to the MCC-134

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern scientific research, precision and accuracy are paramount. The ability to capture minute changes in experimental parameters can be the key to groundbreaking discoveries. This is particularly true for temperature measurements, where subtle fluctuations can significantly impact the outcomes of chemical reactions, biological processes, and material characterizations. The Measurement Computing Corporation (MCC) 134 Thermocouple Measurement HAT for Raspberry Pi emerges as a powerful tool in this context, offering a high 24-bit resolution for exacting temperature monitoring. This in-depth technical guide explores the core attributes of the MCC-134, its practical applications in research, and how its high-resolution capabilities can be leveraged to achieve reliable and reproducible results.

Understanding the Core: 24-Bit Resolution and its Impact

The defining feature of the this compound is its 24-bit Analog-to-Digital Converter (ADC).[1][2][3][4][5] This translates to a remarkable level of precision in converting the analog voltage signal from a thermocouple into a digital value. With 2^24 (or 16,777,216) discrete levels, the this compound can detect exceptionally small variations in temperature. This high resolution is critical in applications where even fractional degree changes are significant, such as in pharmaceutical stability testing, cellular metabolism studies, and the synthesis of sensitive chemical compounds.[6][7]

The high resolution of the ADC, combined with features like integrated cold-junction compensation (CJC) and support for a wide range of thermocouple types, provides a robust platform for professional-grade accuracy.[1][3][8] The device's ability to minimize noise and provide stable readings is crucial for generating the high-quality data necessary for publication and regulatory submission.

Technical Specifications of the this compound

A clear understanding of the this compound's capabilities is essential for its effective implementation in a research setting. The following tables summarize the key technical specifications of the device.

| Feature | Specification | Source(s) |

| ADC Resolution | 24-bit | [1][2][3][4][5] |

| Number of Channels | 4 isolated thermocouple inputs | [1][4][8] |

| Supported Thermocouple Types | J, K, R, S, T, N, E, and B | [1][3][4][9] |

| Update Interval | 1 second (minimum) | [1][2][4] |

| Cold-Junction Compensation | 3 high-resolution sensors | [3][9] |

| Open Thermocouple Detection | Yes | [1][3][8] |

| Host Interface | Raspberry Pi 40-pin GPIO Header | [1] |

| Software Support | Open-source C/C++ and Python libraries | [1][8] |

| Thermocouple Type | Temperature Range | Source(s) |

| J | –210 °C to 1200 °C | [9] |

| K | –270 °C to 1372 °C | [9] |

| R | –50 °C to 1768 °C | [9] |

| S | –50 °C to 1768 °C | [9] |

| T | –270 °C to 400 °C | [9] |

| N | –270 °C to 1300 °C | [9] |

| E | Not Specified | |

| B | Not Specified |

Experimental Protocols: Leveraging the this compound in Research

While direct academic citations for the this compound are emerging, its capabilities align with established research methodologies that require precise temperature control and monitoring. Below are detailed, representative experimental protocols that illustrate how the this compound can be effectively utilized in various research domains.

Monitoring Temperature Stability in a Biological Incubator

Objective: To continuously monitor and log the temperature stability within a biological incubator to ensure optimal conditions for cell culture growth.

Methodology:

-

System Setup:

-

A Raspberry Pi is configured with the MCC DAQ HAT Library.[1]

-

An this compound is connected to the Raspberry Pi's GPIO header.

-

Four K-type thermocouples are connected to the this compound's input channels.

-

The thermocouples are strategically placed inside the incubator: one in the center, one near the door, one near the heating element, and one in a control flask containing cell culture media.

-

-

Data Acquisition:

-

A Python script is developed to read temperature data from all four thermocouples at a 1-second interval.[1]

-

The script logs the timestamp and temperature readings for each thermocouple to a CSV file for later analysis.

-

-

Data Analysis:

-

The logged data is analyzed to determine temperature fluctuations over time.

-

Statistical analysis is performed to calculate the mean, standard deviation, and identify any temperature spikes or drops that could affect cell viability.

-

High-Resolution Thermal Profiling of a Chemical Reaction

Objective: To obtain a high-resolution thermal profile of an exothermic chemical reaction to study its kinetics and ensure safety.

Methodology:

-

System Setup:

-

A Raspberry Pi and this compound are set up as described in the previous protocol.

-

A J-type thermocouple, suitable for the expected temperature range of the reaction, is used.

-

The thermocouple is inserted into a reaction vessel, ensuring it is immersed in the reaction mixture but not interfering with stirring.

-

-

Data Acquisition:

-

A Python script is written to acquire temperature readings at the maximum possible rate (1 sample per second).

-

The script is initiated simultaneously with the start of the chemical reaction.

-

Data is logged in real-time to a file.

-

-

Data Analysis:

-

The temperature profile is plotted against time to visualize the reaction's progress.

-

The high-resolution data allows for the precise determination of the reaction's onset, peak temperature, and rate of cooling.

-

This information is crucial for understanding reaction kinetics and for scaling up the reaction safely.

-

Quality Control in Drug Development: Monitoring Lyophilization

Objective: To precisely monitor the temperature of a product during the primary and secondary drying phases of lyophilization (freeze-drying) to ensure product quality and stability.

Methodology:

-

System Setup:

-

A Raspberry Pi and this compound are integrated into the lyophilizer's control system or used as a standalone monitoring unit.

-

Multiple T-type thermocouples, known for their accuracy at low temperatures, are used.

-

Thermocouples are placed in direct contact with the product vials at different locations within the lyophilizer chamber to monitor temperature homogeneity.

-

-

Data Acquisition:

-

A data logging script records the temperature from each thermocouple throughout the entire lyophilization cycle, which can last for several hours or days.

-

The script also logs the chamber pressure data if available.

-

-

Data Analysis:

-

The temperature data is correlated with the different phases of the lyophilization process.

-

The high-resolution data helps in identifying the precise point of complete sublimation and ensuring that the product temperature does not exceed its critical collapse temperature.

-

This detailed thermal history is essential for quality control and batch-to-batch consistency in drug manufacturing.

-

Conclusion

The this compound, with its 24-bit resolution, offers researchers, scientists, and drug development professionals a powerful and accessible tool for high-precision temperature measurement. Its seamless integration with the Raspberry Pi platform and open-source software provides a flexible and customizable solution for a wide range of research applications. By enabling the capture of minute temperature variations, the this compound empowers scientists to generate high-quality, reliable data, ultimately contributing to the advancement of scientific knowledge and the development of new technologies and therapies. The detailed experimental protocols provided in this guide serve as a starting point for researchers to design and implement their own high-precision temperature monitoring systems, tailored to their specific research needs.

References

- 1. MCC 134: Thermocouple Measurement DAQ HAT for Raspberry Pi® - Digilent [digilent.com]

- 2. This compound Thermocouple Measurement DAQ HAT for Raspberry Pi [measurementsystems.co.uk]

- 3. MCC134 Thermocouple Measurement DAQ HAT - Digilent | DigiKey [digikey.co.uk]

- 4. elexp.com [elexp.com]

- 5. MCC 134 Thermocouple DAQ HAT for Raspberry Pi - Digilent | Mouser [mouser.do]

- 6. Mathematical Study of Temperature Measurement by Thermocouple in Chemical Processes – Oriental Journal of Chemistry [orientjchem.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. MCC 134: Thermocouple Measurement DAQ HAT for Raspberry Pi® [appvision.com.au]

- 9. idm-instrumentos.es [idm-instrumentos.es]

A Researcher's Guide to Precision Temperature Monitoring: Initial Setup and Configuration of the MCC-134 with Raspberry Pi

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive walkthrough for setting up and configuring the Measurement Computing Corporation (MCC) 134 thermocouple data acquisition (DAQ) HAT with a Raspberry Pi. This powerful combination offers a cost-effective and highly customizable solution for precise temperature monitoring, a critical parameter in numerous research applications, including cell culture stability monitoring and chemical synthesis in drug development.

Introduction to the MCC-134 DAQ HAT

The this compound is a 4-channel thermocouple input board designed as a Hardware Attached on Top (HAT) for the Raspberry Pi.[1][2][3] It features a 24-bit analog-to-digital converter (ADC) for high-resolution measurements and supports a wide variety of thermocouple types, making it a versatile tool for scientific experimentation.[1][4][5] Key features include on-board cold junction compensation (CJC) and open thermocouple detection to ensure data accuracy and reliability.[1][4] For expanded channel counts, up to eight MCC DAQ HATs can be stacked onto a single Raspberry Pi, allowing for synchronous monitoring of multiple temperature points.[2][4][5]

Core Technical Specifications

A clear understanding of the this compound's capabilities is essential for proper experimental design. The following table summarizes the core technical specifications.

| Feature | Specification |

| Number of Channels | 4 isolated thermocouple inputs[3][5] |

| ADC Resolution | 24-bit[1][5] |

| Supported Thermocouple Types | J, K, R, S, T, N, E, and B[4][5] |

| Update Interval | 1 second, minimum[4][5] |

| Cold Junction Compensation | 3 high-resolution sensors[2][4] |

| Open Thermocouple Detection | Yes[1][4] |

| Raspberry Pi Compatibility | All models with a 40-pin GPIO connector[3][6] |

| Programming APIs | C, C++, Python[4][5] |

Initial Hardware Setup and Configuration

Proper hardware setup is the foundation of reliable data acquisition. The following diagram and steps outline the initial configuration of the this compound with a Raspberry Pi.

Initial hardware assembly of the this compound and Raspberry Pi.

Step-by-Step Hardware Configuration:

-

Power Down: Ensure the Raspberry Pi is completely powered off and disconnected from any power source.

-

HAT Installation: Carefully align the 2x20 header on the this compound with the 40-pin GPIO header on the Raspberry Pi and press down firmly to connect the two boards.[6] Use the provided standoffs and screws to secure the HAT to the Raspberry Pi board for mechanical stability.[3][7]

-

Address Jumper Configuration: If using multiple HATs, configure the address jumpers on each board to assign a unique address (from 0 to 7). For a single this compound, no jumpers are required for the default address of 0.

-

Thermocouple Connection: Connect your thermocouples to the screw terminals on the this compound. Each channel has a positive (+) and negative (-) terminal. Ensure the correct polarity of your thermocouple wires.

-

Power Up: Connect the power supply to the Raspberry Pi to boot the system.

Software Installation and Verification

The MCC DAQ HAT library, available on GitHub, provides the necessary software to interface with the this compound.[4][5]

Installation Steps:

-

Install Git: If not already installed, install Git:

-

Clone the DAQ HATs Repository: Clone the official MCC DAQ HATs library from GitHub:[8]

-

Run the Installer: Navigate to the cloned directory and run the installation script:[8]

-

Install the Python Library: Install the Python wrapper for the library using pip:[8]

Verification:

After installation, you can verify that the this compound is recognized by the system by running the following command:

This utility will list all detected DAQ HATs and their addresses.

Experimental Protocol: Monitoring Cell Culture Incubator Temperature

This section details a practical experimental protocol for monitoring the temperature stability of a cell culture incubator, a critical factor for ensuring the viability and reproducibility of cell-based assays in drug discovery.

References

- 1. Precision in Every Degree: Why Temperature Monitoring Matters in Cell Biology [labonline.com.au]

- 2. lbmd.seu.edu.cn [lbmd.seu.edu.cn]

- 3. energeiatech.com.sg [energeiatech.com.sg]

- 4. Indirect Temperature Measurement and Control Method for Cell Culture Devices | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 5. madgetech.com [madgetech.com]

- 6. chemejon.wordpress.com [chemejon.wordpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. community.element14.com [community.element14.com]

Mastering Thermocouple Data Acquisition with the MCC-134: An Open-Source Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the open-source software libraries available for the Measurement Computing Corporation (MCC) 134 Thermocouple HAT for Raspberry Pi. Designed for precision temperature measurement, the MCC-134 is a powerful tool for laboratory and research applications. This document provides a comprehensive overview of its capabilities, the supporting open-source libraries, and detailed protocols for its implementation in scientific workflows.

Core Hardware Specifications

The this compound offers a robust feature set for high-accuracy thermocouple measurements. All quantitative data regarding the device's specifications are summarized in the table below for clear comparison and reference.

| Feature | Specification |

| Input Channels | 4 isolated thermocouple inputs[1] |

| Analog-to-Digital Converter (ADC) Resolution | 24-bit[1] |

| Supported Thermocouple Types | J, K, R, S, T, N, E, and B (software selectable per channel)[1][2] |

| Cold Junction Compensation (CJC) | Three high-resolution sensors[1][2] |

| Open Thermocouple Detection | Supported on all channels[1][2] |

| Update Interval | 1 second (minimum)[1] |

| Raspberry Pi Compatibility | All models with a 40-pin GPIO header[3] |

| Stackability | Up to eight MCC DAQ HATs can be stacked on a single Raspberry Pi[4] |

The MCC DAQ HAT Open-Source Library

The primary software interface for the this compound is the open-source MCC DAQ HAT Library .[4] This library provides a comprehensive set of functions and classes for C/C++ and Python, enabling seamless integration into custom data acquisition and analysis pipelines. The library is readily available on GitHub, ensuring transparency and community-driven development.[4]

Library Architecture Overview

The MCC DAQ HAT Library is structured to provide both high-level abstractions for ease of use and low-level control for advanced applications. The core components include:

-

Global Functions/Methods: These are used to discover and list all connected MCC DAQ HATs on the Raspberry Pi.[5][6]

-

Board-Specific Classes/Functions: Each MCC DAQ HAT model, including the this compound, has a dedicated set of functions and classes for accessing its specific features.[5][6] This allows for tailored control over thermocouple type selection, data acquisition, and status monitoring.

The logical workflow for a typical data acquisition application using the MCC DAQ HAT Library is illustrated below.

References

- 1. MCC134 Thermocouple Measurement DAQ HAT - Digilent | DigiKey [digikey.ca]

- 2. MCC 134 -DAQ-HAT MCC - 4 Thermocouple inputs for Raspberry Pi® [acquisys.fr]

- 3. GitHub - mccdaq/daqhats: MCC DAQ HAT Library for Raspberry Pi [github.com]

- 4. files.digilent.com [files.digilent.com]

- 5. C Library Reference — MCC DAQ HAT Library 1.0.0 documentation [files.digilent.com]

- 6. Python Library Reference — MCC DAQ HAT Library 1.0.0 documentation [files.digilent.com]

An In-depth Technical Guide to Thermocouple Compatibility with the MCC-134 Data Acquisition HAT

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Measurement Computing Corporation (MCC) 134 Thermocouple Measurement HAT for Raspberry Pi®, focusing on its compatibility with various thermocouple types. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who require precise and reliable temperature measurements in their laboratory and experimental setups.

MCC-134 Core Specifications

The this compound is a 4-channel, 24-bit resolution data acquisition HAT designed for high-accuracy thermocouple measurements.[1][2][3][4][5][6] It features isolated inputs, cold junction compensation (CJC), and open thermocouple detection, making it a robust solution for a wide range of scientific applications.[1][2][3] The device interfaces directly with a Raspberry Pi, providing a compact and powerful platform for data logging and analysis.

Thermocouple Compatibility and Data Presentation

The this compound supports a variety of standard thermocouple types, offering flexibility for diverse experimental needs. The supported types include J, K, T, E, R, S, N, and B.[1][2][3][5][6] The selection of a thermocouple type is software-configurable on a per-channel basis, allowing for mixed-thermocouple setups on a single device.

Supported Thermocouple Types and Measurement Ranges

The following table summarizes the supported thermocouple types and their respective temperature measurement ranges when used with the this compound.

| Thermocouple Type | Conductor Materials | Measurement Range (°C) |

| J | Iron / Constantan | -210 to 1200[7] |

| K | Chromel / Alumel | -270 to 1372[7] |

| T | Copper / Constantan | -270 to 400[7] |

| E | Chromel / Constantan | Not explicitly specified in search results |

| R | Platinum-13% Rhodium / Platinum | -50 to 1768[7] |

| S | Platinum-10% Rhodium / Platinum | -50 to 1768[7] |

| N | Nicrosil / Nisil | -270 to 1300[7] |

| B | Platinum-30% Rhodium / Platinum-6% Rhodium | Not explicitly specified in search results |

Accuracy and Resolution

The this compound provides high-resolution measurements with its 24-bit ADC.[1][2][3][4][5][6] The overall measurement accuracy is influenced by several factors, including the inherent thermocouple error, cold-junction compensation error, and system noise. The this compound's specifications include polynomial linearization to improve accuracy.[7] It is important to note that the inherent error of the thermocouple sensor itself is not accounted for in the device's accuracy specifications and should be considered separately.[7][8]

The following table outlines the typical and maximum accuracy of the this compound for each supported thermocouple type, including the error from the onboard cold junction compensation.

| Thermocouple Type | Typical Accuracy (°C) | Maximum Accuracy (°C) |

| J | ±0.8 | ±2.1 |

| K | ±0.8 | ±2.1 |

| T | ±0.8 | ±2.1 |

| E | ±0.8 | ±2.1 |

| R | ±1.2 | ±3.1 |

| S | ±1.2 | ±3.1 |

| N | ±0.9 | ±2.4 |

| B | ±1.3 | ±3.5 |

Note: These specifications are based on the Electrical Specifications document and assume a stable operating temperature.

The effective temperature resolution is dependent on the thermocouple type and the temperature being measured due to the non-linear nature of thermocouples. However, with a 24-bit ADC, the voltage resolution is very high, allowing for the detection of very small temperature changes.

Experimental Protocols

To ensure accurate and repeatable temperature measurements with the this compound, it is crucial to follow established experimental best practices. The following protocol outlines a general methodology for temperature monitoring in a laboratory setting, which can be adapted for specific applications such as monitoring cell cultures, chemical reactions, or drug stability studies.

Materials

-

This compound DAQ HAT

-

Raspberry Pi (A+, B+, 2, 3, or later)

-

Appropriate thermocouple type for the experiment (e.g., Type T for biological applications, Type K for general purpose)

-

MCC DAQ HAT Library (available on GitHub)

-

Experimental setup (e.g., bioreactor, chemical reactor, incubator)

Methodology

-

Hardware Setup:

-

Mount the this compound securely onto the Raspberry Pi's GPIO header.

-

Connect the thermocouple probes to the screw terminals of the desired channels on the this compound. Ensure correct polarity.

-

Position the thermocouple sensing junction at the precise location where temperature measurement is required. For best results, ensure adequate immersion depth of the thermocouple probe.[9]

-

-

Software Installation and Configuration:

-

Install the MCC DAQ HAT Library on the Raspberry Pi according to the manufacturer's instructions. This library provides support for C/C++ and Python.[1]

-

Write a data acquisition script using the provided library examples as a starting point.

-

In the script, configure each channel being used with the correct thermocouple type.

-

-

Experimental Procedure:

-

Pre-Experiment Checklist:

-

Verify that all connections are secure.

-

Allow the this compound and the experimental setup to reach thermal equilibrium to minimize errors from temperature gradients. A warm-up time of at least 15 minutes is recommended for the this compound.[8]

-

If possible, calibrate the thermocouple against a known temperature standard.

-

-

Data Acquisition:

-

Real-time Monitoring (Optional):

-

The script can be configured to display real-time temperature readings on a monitor connected to the Raspberry Pi.

-

-

Post-Experiment:

-

Stop the data acquisition script.

-

The recorded data will be saved to a file (e.g., CSV) as defined in your script.

-

-

-

Data Analysis:

-

Import the saved data file into a data analysis software of your choice (e.g., Python with Pandas and Matplotlib, Microsoft Excel, Origin).

-

Analyze the temperature profile over time to identify trends, excursions, or other phenomena relevant to your research.

-

Mandatory Visualizations

Logical Diagram of the Measurement Setup

Caption: Logical flow of temperature measurement from the sample to data analysis.

Experimental Workflow

Caption: Step-by-step workflow for a typical temperature measurement experiment.

Best Practices for Accurate Measurements

To achieve the most accurate and reliable results with the this compound, consider the following best practices:

-

Minimize Thermal Gradients: Operate the this compound in a stable temperature environment to avoid errors in cold junction compensation.[7][8]

-

Proper Grounding: Ensure proper grounding of the thermocouple and the measurement system to minimize electrical noise.

-

Use Shielded Extension Wires: When using long thermocouple wires, employ shielded extension wires to reduce electromagnetic interference.

-

Sufficient Immersion Depth: Immerse the thermocouple probe sufficiently into the medium being measured to avoid heat loss through the probe's stem, which can lead to inaccurate readings.[9]

-

Avoid Direct Flame Impingement: Direct contact with flames can damage the thermocouple and lead to erroneous readings.[9]

-

Regular Calibration: For applications requiring high accuracy, periodically calibrate your thermocouples against a certified temperature standard.

By following the guidelines and protocols outlined in this technical guide, researchers, scientists, and drug development professionals can effectively utilize the this compound for precise and reliable temperature measurements in their critical applications.

References

- 1. MCC 134 -DAQ-HAT MCC - 4 Thermocouple inputs for Raspberry Pi® [acquisys.fr]

- 2. MCC 134: Thermocouple Measurement DAQ HAT for Raspberry Pi® - Digilent [digilent.com]

- 3. elexp.com [elexp.com]

- 4. Access to this page has been denied. [mouser.do]

- 5. MCC134 Thermocouple Measurement DAQ HAT - Digilent | DigiKey [digikey.at]

- 6. This compound Thermocouple Measurement DAQ HAT for Raspberry Pi [measurementsystems.co.uk]

- 7. idm-instrumentos.es [idm-instrumentos.es]

- 8. mccdaq.github.io [mccdaq.github.io]

- 9. thermosensors.com [thermosensors.com]

Precision Under Pressure: A Technical Guide to Cold Junction Compensation Accuracy in the MCC-134

For researchers, scientists, and drug development professionals demanding the highest fidelity in their temperature measurements, understanding and optimizing every link in the data acquisition chain is paramount. This in-depth technical guide explores the critical role of Cold Junction Compensation (CJC) in achieving precise thermocouple measurements with the Measurement Computing MCC-134, a high-resolution data acquisition HAT for Raspberry Pi.

This document delves into the core principles of CJC, the innovative approach taken in the this compound's design, and the quantifiable impact on measurement accuracy. Furthermore, it provides detailed experimental protocols for verifying and ensuring the highest level of precision in your critical applications.

The Foundation of Accurate Thermocouple Measurements: Cold Junction Compensation

Thermocouples, lauded for their robustness and wide temperature range, operate on the Seebeck effect, generating a voltage proportional to the temperature difference between the measurement junction (the "hot" junction) and the point where the thermocouple wires connect to the measurement instrument (the "cold" junction). To ascertain the absolute temperature at the measurement junction, the temperature of this cold junction must be known with a high degree of accuracy. This is the fundamental role of Cold Junction Compensation.

Any error in measuring the cold junction temperature directly translates to an error in the final reported temperature.[1] In a laboratory or industrial setting, where ambient temperatures can fluctuate, a sophisticated and stable CJC system is not a luxury, but a necessity for reliable data.

The this compound's Approach to High-Accuracy CJC

Recognizing the limitations of single-point temperature sensing for CJC, especially in the variable thermal environment of a Raspberry Pi, the this compound employs a more robust and sophisticated strategy. Instead of a single integrated circuit (IC) sensor, the this compound utilizes three high-resolution thermistors strategically placed on the printed circuit board (PCB).[2][3][4][5][6][7] This multi-point sensing array allows for a more accurate characterization of the temperature gradient across the thermocouple connection terminals, leading to enhanced accuracy and repeatability, particularly when the Raspberry Pi's processor load and the ambient environment cause thermal fluctuations.[2][3]

Quantifying the Accuracy: this compound Thermocouple Measurement Specifications

The accuracy of the cold junction compensation is a critical component of the overall system accuracy. The manufacturer's specifications for the this compound combine the CJC error with other potential sources of error, such as polynomial linearization and system noise, to provide a comprehensive accuracy specification for various thermocouple types.[8][9]

| Thermocouple Type | Temperature Range | Typical Accuracy (°C) | Maximum Accuracy (°C) |

| J | -210°C to 1200°C | See Note 1 | See Note 1 |

| K | -270°C to 1372°C | See Note 1 | See Note 1 |

| R | -50°C to 1768°C | See Note 1 | See Note 1 |

| S | -50°C to 1768°C | See Note 1 | See Note 1 |

| T | -270°C to 400°C | See Note 1 | See Note 1 |

| N | -270°C to 1300°C | See Note 1 | See Note 1 |

| E | -270°C to 1000°C | See Note 1 | See Note 1 |

| B | 0°C to 1820°C | See Note 1 | See Note 1 |

Note 1: The accuracy for each thermocouple type is presented as a graph in the official this compound datasheet, as the error varies with the measured temperature. The provided specifications encompass all measurement errors, including the cold junction compensation error.

To avoid excessive cold-junction compensation errors, it is recommended to operate the device in a stable temperature environment and away from heat sources that could create temperature gradients across the board.[8][9]

Experimental Protocol for Verifying Thermocouple Measurement Accuracy

For applications demanding the highest level of certainty, an in-house verification of the this compound's measurement accuracy is recommended. This protocol outlines a procedure to assess the combined accuracy, including the cold junction compensation.

Objective: To determine the measurement accuracy of the this compound with a specific thermocouple type at a known reference temperature.

Materials:

-

This compound DAQ HAT mounted on a Raspberry Pi

-

High-quality thermocouple of the desired type (e.g., Type K) with a known calibration certificate or of "Special Limits of Error" (SLE) grade.

-

A stable, calibrated temperature source (e.g., a dry-well calibrator or a stirred liquid bath).

-

A calibrated reference thermometer with higher accuracy than the thermocouple system under test (e.g., a platinum resistance thermometer - PRT).

-

Appropriate software to acquire and log data from the this compound.

Procedure:

-

System Setup and Stabilization:

-

Connect the thermocouple to one of the input channels on the this compound.

-

Place the this compound and Raspberry Pi in a thermally stable environment, away from drafts and direct heat sources.

-

Allow the entire system to warm up and stabilize for a minimum of 30 minutes. This is crucial for the CJC thermistors to reach thermal equilibrium with the connection terminals.

-

-

Reference Temperature Measurement:

-

Insert both the thermocouple under test and the reference thermometer into the calibrated temperature source.

-

Ensure the measurement junctions of both sensors are in close proximity to each other to minimize any temperature gradients within the source.

-

Set the temperature source to the desired test point. Allow sufficient time for the temperature to stabilize.

-

-

Data Acquisition:

-

Begin acquiring temperature readings from the this compound and the reference thermometer simultaneously.

-

Log the data from both instruments for a period of at least 5-10 minutes to average out any short-term fluctuations.

-

-

Data Analysis:

-

Calculate the average temperature reading from both the this compound and the reference thermometer over the stable logging period.

-

The difference between the average this compound reading and the average reference thermometer reading represents the total measurement error of the system for that specific temperature.

-

-

Repeatability:

-

Repeat the measurement at multiple temperature points across the operational range of interest to characterize the accuracy over that range.

-

Visualizing the Signal Pathway and Logic

To better understand the flow of information and the critical role of the CJC, the following diagrams, generated using the DOT language, illustrate the key processes.

Best Practices for Minimizing Cold Junction Compensation Errors

To achieve the highest accuracy in your measurements with the this compound, consider the following best practices:

-

Thermal Stability: Operate the this compound in a location with a stable ambient temperature. Avoid proximity to equipment that cycles on and off, creating thermal drafts.

-

Airflow: While avoiding drafts, a gentle and consistent airflow across the this compound can help to minimize thermal gradients on the board.

-

Stacking Order: When stacking multiple HATs on a Raspberry Pi, place the this compound furthest from the Raspberry Pi's processor, which can be a significant heat source.

-

Warm-up Time: Allow the entire system to reach thermal equilibrium by powering it on for at least 30 minutes before taking critical measurements.

By understanding the principles of cold junction compensation, the specific implementation in the this compound, and by following rigorous experimental and operational procedures, researchers and scientists can have full confidence in the precision and reliability of their temperature data. This foundational accuracy is indispensable for the integrity of research, the quality of drug development, and the advancement of scientific discovery.

References

- 1. picotech.com [picotech.com]

- 2. Measuring Thermocouples | MCC 134 and Raspberry Pi | DesignSpark [rs-online.com]

- 3. TechTip: Measuring Thermocouples with Raspberry Pi® and the MCC 134 – Digilent Blog [digilent.com]

- 4. community.element14.com [community.element14.com]

- 5. analog.com [analog.com]

- 6. MCC134 Thermocouple Measurement DAQ HAT - Digilent | DigiKey [digikey.com]

- 7. jensentools.com [jensentools.com]

- 8. idm-instrumentos.es [idm-instrumentos.es]

- 9. mccdaq.github.io [mccdaq.github.io]

Multi-Channel Temperature Monitoring: A Technical Guide to Stacking MCC-134 HATs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview and detailed protocols for utilizing multiple MCC-134 thermocouple measurement HATs with a Raspberry Pi for high-channel-count temperature monitoring. This solution is particularly suited for applications in laboratory research and pharmaceutical development, where precise and simultaneous temperature logging from numerous sensors is critical for experimental integrity and data reliability.

Introduction

The Measurement Computing Corporation (MCC) 134 is a 4-channel thermocouple measurement HAT (Hardware Attached on Top) for the Raspberry Pi.[1][2] It offers 24-bit resolution and supports a wide range of thermocouple types, making it a versatile tool for scientific applications.[1][2] A key feature of the MCC DAQ HAT series is the ability to stack up to eight HATs on a single Raspberry Pi, enabling a scalable solution for up to 32 simultaneous temperature measurements.[1][2] This guide will walk through the hardware configuration, software setup, and data acquisition protocols for a multi-HAT this compound system.

System Architecture and Specifications

A multi-channel temperature monitoring system built with stacked this compound HATs consists of a Raspberry Pi host, a stack of this compound HATs, and the necessary thermocouples. The logical architecture of this system is hierarchical, with the Raspberry Pi managing data acquisition from each HAT in the stack.

Quantitative Data Summary

The following tables summarize the key specifications of the this compound HAT and the multi-HAT system.

Table 1: this compound HAT Specifications

| Feature | Specification |

| Thermocouple Inputs | 4 isolated channels |

| ADC Resolution | 24-bit |

| Supported Thermocouple Types | J, K, R, S, T, N, E, and B (software selectable per channel) |

| Update Interval | 1 second (minimum) |

| Cold Junction Compensation | 3 high-resolution sensors |

| Open Thermocouple Detection | Supported on all channels |

| Power Consumption | Powered by Raspberry Pi GPIO (3.3V and 5V) |

Table 2: Stacked this compound System Specifications

| Feature | Specification |

| Maximum Number of Stacked HATs | 8 |

| Maximum Thermocouple Channels | 32 (with 8 stacked MCC-134s) |

| Host Computer | Raspberry Pi (Models with 40-pin GPIO header) |

| Programming Interfaces | C, C++, Python |

| Software | MCC DAQ HAT Library (Open-source) |

Experimental Protocol: Multi-HAT Setup and Data Acquisition

This section provides a detailed methodology for setting up a multi-channel temperature monitoring system using stacked this compound HATs.

Hardware Configuration

A critical step in configuring a stack of this compound HATs is assigning a unique address to each board. This is achieved by configuring the address jumpers (A0, A1, A2) on each HAT. The base HAT (closest to the Raspberry Pi) should have address 0 (no jumpers installed). Each subsequent HAT must have a unique address from 1 to 7.

Table 3: this compound Address Jumper Settings

| Board Address | Jumper A2 | Jumper A1 | Jumper A0 |

| 0 | No Jumper | No Jumper | No Jumper |

| 1 | No Jumper | No Jumper | Jumper Installed |

| 2 | No Jumper | Jumper Installed | No Jumper |

| 3 | No Jumper | Jumper Installed | Jumper Installed |

| 4 | Jumper Installed | No Jumper | No Jumper |

| 5 | Jumper Installed | No Jumper | Jumper Installed |

| 6 | Jumper Installed | Jumper Installed | No Jumper |

| 7 | Jumper Installed | Jumper Installed | Jumper Installed |

Experimental Workflow for Hardware Setup:

Software Installation and Configuration

With the hardware assembled, the next step is to install the necessary software on the Raspberry Pi. This involves installing the MCC DAQ HAT library and its dependencies.

-

Update Raspberry Pi OS:

-

Detect Stacked HATs: After installation, it is crucial to run a command that reads the EEPROMs of the stacked HATs and configures the system accordingly.

To verify that all HATs are detected, you can list the available boards:

Data Acquisition Scripts

The daqhats library provides a straightforward interface for reading data from the this compound HATs in both Python and C++. The following examples demonstrate how to read temperature data from all channels of all detected this compound HATs.

Logical Flow for Data Acquisition:

Python Example: read_all_temperatures.py

C++ Example: read_all_temperatures.cpp

Best Practices for Accurate Measurements

To ensure the highest quality of data, consider the following best practices:

-

Minimize Thermal Gradients: Place the this compound HATs in an environment with stable temperature and minimal air currents to reduce errors in cold junction compensation.

-

Reduce Raspberry Pi CPU Load: High CPU usage can increase the temperature of the Raspberry Pi, potentially affecting the accuracy of the cold junction compensation on the nearest HAT. If possible, offload intensive computations to another machine.

-

HAT Stacking Order: For optimal accuracy, it is recommended to place the this compound HATs furthest from the Raspberry Pi in a mixed-HAT stack. This minimizes the thermal influence of the Raspberry Pi's processor.

-

Proper Thermocouple Connection: Ensure a secure and correct polarity connection of the thermocouple wires to the screw terminals. Loose connections can lead to intermittent readings and errors.

-

Use Shielded Thermocouples in Noisy Environments: In environments with significant electromagnetic interference, using shielded thermocouples can help to reduce noise and improve measurement stability.

Conclusion

Stacking multiple this compound HATs provides a robust and scalable solution for multi-channel temperature monitoring in research and development settings. By following the detailed hardware and software protocols outlined in this guide, researchers and scientists can reliably acquire precise temperature data from a large number of sensors simultaneously. The open-source nature of the MCC DAQ HAT library offers the flexibility to integrate this data acquisition system into larger experimental control and data analysis workflows.

References

Power Consumption and Operational Requirements of the MCC-134 in a Laboratory Setting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the power consumption and operational requirements for the Measurement Computing MCC-134, a four-channel thermocouple measurement HAT designed for use with Raspberry Pi. This document is intended for researchers, scientists, and drug development professionals who are integrating the this compound into their laboratory setups for precise temperature monitoring and data acquisition.

Introduction to the this compound

The this compound is a Hardware Attached on Top (HAT) device that provides four isolated thermocouple inputs for any Raspberry Pi model with a 40-pin GPIO connector. It features a 24-bit A/D converter, offering high-resolution temperature measurements suitable for a wide range of scientific applications. The device supports various thermocouple types (J, K, R, S, T, N, E, and B) which are software-selectable on a per-channel basis. For robust performance in laboratory environments, the thermocouple inputs are electrically isolated from the Raspberry Pi.

Power Consumption

The this compound is powered directly by the Raspberry Pi through the 40-pin GPIO header, utilizing both the 3.3V and 5V power rails. This design simplifies the power architecture of experimental setups by eliminating the need for an external power supply for the data acquisition board. Up to eight MCC DAQ HATs, including the this compound, can be stacked onto a single Raspberry Pi, allowing for a scalable temperature measurement system.

Quantitative Power Requirements

The power consumption of a single this compound unit is detailed in the table below. These values are critical for ensuring the host Raspberry Pi's power supply can adequately support the this compound and any other connected peripherals.

| Power Rail | Supply Current (Typical) | Supply Current (Maximum) |

| 5V | 16 mA | 24 mA |

| 3.3V | 1 mA | 5 mA |

Data sourced from the this compound Electrical Specifications.

Experimental Protocols and Best Practices

To ensure accurate and reliable temperature measurements in a laboratory setting, it is crucial to follow established experimental protocols and best practices for setting up and operating the this compound.

System Assembly and Configuration

-

Hardware Connection: The this compound connects directly to the Raspberry Pi's 40-pin GPIO header. For systems with multiple stacked HATs, it is recommended to place the this compound furthest from the Raspberry Pi, as the Pi's processor can be a significant heat source and affect measurement accuracy.

-

Address Configuration: When using multiple MCC HATs, each board must have a unique address. This is configured using the onboard address jumpers (A0 to A2). The base HAT connected directly to the Raspberry Pi should be at address 0 (no jumpers installed).

-

Software Installation: An open-source MCC DAQ HAT Library is available on GitHub, providing support for C/C++ and Python. This library must be installed on the Raspberry Pi's Linux-based operating system to communicate with and acquire data from the this compound.

Environmental Considerations for Optimal Performance

-

Thermal Stability: To achieve the most accurate thermocouple readings, minimize environmental temperature variations. Avoid placing the setup near heating or cooling sources that cycle on and off.

-

Airflow: Providing a steady, gentle airflow, for instance from a small fan, can help dissipate heat and reduce measurement errors.

-

Processor Load: High CPU loads on the Raspberry Pi can increase its operating temperature, potentially impacting the accuracy of the cold-junction compensation (CJC) sensors on the this compound. It is advisable to minimize other demanding processes on the Raspberry Pi during critical temperature measurements.

Data Acquisition and Workflow

The general workflow for acquiring temperature data involves the physical connection of thermocouples to the this compound, followed by software-based configuration and data logging on the Raspberry Pi.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of data from the thermocouple to the end-user application.

Methodological & Application

Utilizing the MCC-134 Python Library for Precise Data Logging in Scientific Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Measurement Computing Corporation (MCC) MCC-134 thermocouple measurement HAT (Hardware Attached on Top) with a Raspberry Pi for accurate and reliable data logging in a laboratory setting. The accompanying protocols offer detailed, step-by-step instructions for hardware setup, software installation, and Python script development for various experimental scenarios.

Introduction to the this compound

The this compound is a four-channel thermocouple measurement add-on board for the Raspberry Pi.[1][2] It features a 24-bit analog-to-digital converter (ADC) for high-resolution temperature measurements.[2][3][4] The device supports a wide range of thermocouple types (J, K, R, S, T, N, E, and B), making it a versatile tool for various scientific applications, from monitoring enzyme kinetics to assessing the thermal stability of pharmaceutical compounds.[1][3][4][5] Key features include isolated inputs to minimize noise, cold junction compensation (CJC) for accurate readings, and open-thermocouple detection to ensure data integrity.[1][5][6] The MCC DAQ HAT library provides a user-friendly Python interface for configuring the hardware and acquiring data.[1][2]

Getting Started: Hardware and Software Setup

A successful data logging experiment begins with the proper setup of your hardware and software.

Hardware Requirements

A complete list of necessary hardware is provided below.

| Component | Description | Notes |

| This compound HAT | The 4-channel thermocouple measurement board. | Comes with standoffs and screws for mounting. |

| Raspberry Pi | A Raspberry Pi model with a 40-pin GPIO header (e.g., Raspberry Pi 4 Model B). | The Raspberry Pi will serve as the data acquisition computer. |

| MicroSD Card | A microSD card (16 GB or larger, Class 10) for the Raspberry Pi OS. | |

| Power Supply | A USB-C power supply for the Raspberry Pi. | |

| Thermocouples | The appropriate type and number of thermocouples for your experiment. | Ensure the thermocouple type is supported by the this compound. |

| Monitor, Keyboard, and Mouse | For the initial setup of the Raspberry Pi. | Can be disconnected for headless operation later. |

Hardware Assembly

-

Mount the this compound: Carefully align the 40-pin connector on the this compound with the GPIO pins on the Raspberry Pi and press down firmly to seat the HAT. Use the provided standoffs and screws to secure the board.

-

Connect Thermocouples: Connect your thermocouples to the screw terminals on the this compound. Pay close attention to the polarity (+ and -) indicated on the board.

Software Installation and Configuration

This protocol outlines the steps to install the necessary software on your Raspberry Pi.

Protocol 1: Software Installation

-

Install Raspberry Pi OS: Download and install the latest version of Raspberry Pi OS onto your microSD card using the Raspberry Pi Imager.

-

Enable Interfaces: Open the Raspberry Pi Configuration tool by navigating to the main menu -> Preferences -> Raspberry Pi Configuration. In the "Interfaces" tab, ensure that SPI and I2C are enabled.

-

Install the MCC DAQ HAT Library: The library is available on GitHub. Install it using the following commands in the terminal:

-

Install the Python Library: Install the daqhats Python package using pip:

-

Verify Installation: To confirm that the library is installed and the this compound is detected, run the following command:

This should display information about your connected this compound HAT.

Experimental Protocols for Data Logging

The following protocols provide detailed methodologies for common data logging experiments.

Protocol 2: Single-Channel Temperature Monitoring

This protocol describes how to read and log temperature data from a single thermocouple.

Methodology:

-

Create a Python Script: Create a new Python file (e.g., single_channel_logger.py) using a text editor or IDE.

-

Import Libraries: Begin by importing the necessary libraries:

-

Initialize the this compound: Create an instance of the mcc134 class and select the thermocouple type for the desired channel.

-

Data Logging Loop: Implement a loop to read the temperature at a specified interval and write the data to a CSV file.

-

Run the Script: Execute the script from the terminal:

Protocol 3: Multi-Channel Temperature Profiling

This protocol details how to simultaneously log data from all four channels of the this compound.

Methodology:

-

Create a Python Script: Create a new Python file (e.g., multi_channel_logger.py).

-

Import Libraries: Import the necessary libraries as in the previous protocol.

-

Initialize the this compound for Multiple Channels:

-

Multi-Channel Data Logging Loop: Modify the logging loop to iterate through the configured channels.

-

Run the Script:

Data Presentation and Visualization

Clear presentation of quantitative data is crucial for analysis and interpretation.

Quantitative Data Summary

The following tables summarize key parameters for the this compound and the Python library.

Table 1: this compound Hardware Specifications

| Parameter | Value |

| Number of Channels | 4 isolated thermocouple inputs[2][3][4] |

| ADC Resolution | 24-bit[2][3][4] |

| Supported Thermocouple Types | J, K, R, S, T, N, E, B[1][3][4][5] |

| Update Interval | 1 second, minimum[1][3][4] |

| Cold Junction Compensation | Yes[1][3][4] |

| Open-Thermocouple Detection | Yes[1][5][6] |

Table 2: Key daqhats.mcc134 Python Library Functions

| Function | Description |

| mcc134.list_boards() | Returns a list of detected this compound HATs. |

| mcc134(address) | Opens a connection to the this compound at the specified address. |

| hat.tc_type_write(channel, tc_type) | Sets the thermocouple type for a specific channel. |

| hat.t_in_read(channel) | Reads the temperature from a specified channel in degrees Celsius. |

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and logical relationships.

References

- 1. idm-instrumentos.es [idm-instrumentos.es]

- 2. MCC 134: Thermocouple Measurement DAQ HAT for Raspberry Pi® - Digilent [digilent.com]

- 3. MCC134 Thermocouple Measurement DAQ HAT - Digilent | DigiKey [digikey.co.uk]

- 4. elexp.com [elexp.com]

- 5. MCC 134 -DAQ-HAT MCC - 4 Thermocouple inputs for Raspberry Pi® [acquisys.fr]

- 6. MCC 134 Thermocouple Measurement HAT for Raspberry Pi - Open-Electronics [open-electronics.org]

Application Notes: Integrating AGI-134 into a Custom Lab Automation System

It appears there may be a misunderstanding in the naming of the compound. The identifier "MCC-134" primarily corresponds to a hardware component, specifically a thermocouple measurement device for Raspberry Pi.[1][2][3][4][5][6][7][8]

However, given the context of your request—targeting researchers, scientists, and drug development professionals with a focus on lab automation, signaling pathways, and experimental protocols—it is highly probable that you are referring to a small molecule compound used in biomedical research. A likely candidate with a similar designation is AGI-134 , a synthetic alpha-Gal glycolipid with applications in cancer immunotherapy.

Assuming your interest is in AGI-134, this document provides detailed application notes and protocols for its integration into a custom lab automation system.

Introduction to AGI-134

AGI-134 is a fully synthetic α-Gal glycolipid designed to transform tumors into in-situ autologous vaccines.[9] Its mechanism of action is centered on leveraging the natural human immune response to the α-Gal epitope. By incorporating into the plasma membrane of tumor cells, AGI-134 presents the α-Gal antigen, which is then recognized by pre-existing anti-Gal antibodies in the human body.[9] This interaction triggers a potent immune cascade, leading to the destruction of tumor cells and the priming of a systemic, tumor-specific T-cell response.

Mechanism of Action and Signaling Pathway

The primary mechanism of AGI-134 involves the binding of anti-Gal antibodies to the AGI-134-coated tumor cells, initiating an immunological cascade.[9] This leads to complement-dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC), resulting in tumor cell lysis. The subsequent release of tumor-associated antigens (TAAs) in the presence of immune activation promotes the maturation of antigen-presenting cells (APCs), such as dendritic cells. These APCs then prime and activate tumor-specific CD8+ T cells, leading to a systemic and durable anti-tumor immunity. This process effectively converts the tumor into a personalized in-situ vaccine.

Quantitative Data Summary

The following table summarizes key quantitative data for AGI-134 based on available literature. This data is essential for designing and optimizing automated experimental workflows.

| Parameter | Description | Value/Range | Cell Lines | Reference |

| In Vitro Binding | Concentration-dependent binding of human anti-Gal IgG antibodies to AGI-134 treated cells. | Effective at concentrations from 10 µg/mL to 100 µg/mL | SW480, A549 | [9] |

| ADCC Activity | Antibody-dependent cell-mediated cytotoxicity induced by AGI-134 in the presence of anti-Gal antibodies and NK cells. | Significant cell killing observed with 1 mg/mL AGI-134 and 20-30 µg/mL anti-Gal IgG. | CHO-K1 | [9] |

| In Vivo Efficacy | Antitumor efficacy in mouse models. | Intratumoral injection of AGI-134 demonstrated significant tumor growth inhibition and improved survival. | B16F10 Melanoma (in α1,3GT-/- mice) | [9] |

Experimental Protocols for Lab Automation

The following protocols are designed for implementation on a custom lab automation system, incorporating liquid handlers, automated cell counters, plate readers, and robotic manipulators.

Protocol 1: Automated In Vitro Cell-Based Binding Assay

This protocol automates the process of coating cancer cells with AGI-134 and quantifying the binding of anti-Gal antibodies using a fluorescently labeled secondary antibody.

Materials:

-

Target cancer cell lines (e.g., SW480, A549)

-

AGI-134 stock solution (1 mg/mL in PBS)

-

Human anti-Gal IgG antibodies

-

Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)

-

Phosphate-buffered saline (PBS)

-

96-well microplates

Automated Workflow:

-

Cell Seeding: An automated cell culture system seeds the target cells into 96-well plates at a density of 5 x 10^5 cells/well and incubates them overnight.

-

AGI-134 Treatment:

-

A liquid handler prepares serial dilutions of AGI-134 in PBS.

-

The robot removes the culture medium and adds the AGI-134 dilutions to the cells.

-

The plate is incubated for 1-2 hours at 37°C with gentle agitation on an automated shaker.

-

-

Washing: The liquid handler performs three wash cycles with cold PBS to remove unbound AGI-134.

-

Primary Antibody Incubation: The liquid handler adds human anti-Gal IgG (20-30 µg/mL) to each well and incubates for 45 minutes at 4°C.

-

Secondary Antibody Incubation: After another wash cycle, the liquid handler adds the fluorescently labeled secondary antibody and incubates in the dark.

-

Data Acquisition: The plate is transferred by a robotic arm to an automated plate reader or flow cytometer for fluorescence quantification.

Protocol 2: Automated High-Throughput Cytotoxicity Assay

This protocol measures the ability of AGI-134 to induce cell death in the presence of complement or immune effector cells in an automated fashion.

Materials:

-

Target cells labeled with a fluorescent dye (e.g., CFSE)

-

AGI-134

-

Human serum (as a source of complement and anti-Gal antibodies) or purified NK cells and anti-Gal IgG

-

Cell viability reagent (e.g., Propidium (B1200493) Iodide)

-

96- or 384-well plates

Automated Workflow:

-

Cell Preparation: An automated cell preparation station stains target cells with CFSE and treats them with AGI-134 as described in Protocol 1.

-

Assay Plating: A liquid handler plates the AGI-134-coated cells into 96- or 384-well plates.

-

Effector Addition:

-

For CDC: The liquid handler adds varying concentrations of human serum to the wells.

-

For ADCC: The liquid handler adds purified NK cells and anti-Gal IgG.

-

-

Incubation: The plate is incubated for 4-6 hours in a controlled environment.

-

Viability Staining: A liquid handler adds a viability dye (e.g., propidium iodide) to each well.

-

High-Content Imaging/Flow Cytometry: The plate is automatically transferred to a high-content imager or a high-throughput flow cytometer to quantify the percentage of dead (PI-positive) target cells (CFSE-positive).

This automated approach allows for high-throughput screening of different AGI-134 concentrations, cell types, and effector conditions, providing robust data for drug development professionals.

References

- 1. files.digilent.com [files.digilent.com]

- 2. MCC 134 -DAQ-HAT MCC - 4 Thermocouple inputs for Raspberry Pi® [acquisys.fr]

- 3. MCC 134: Thermocouple Measurement DAQ HAT for Raspberry Pi® - Digilent [digilent.com]

- 4. Hardware Overview — MCC DAQ HAT Library 1.5.0 documentation [mccdaq.github.io]

- 5. MCC 134: Thermocouple Measurement DAQ HAT for Raspberry Pi [circuitspecialists.com]

- 6. digikey.com [digikey.com]

- 7. jensentools.com [jensentools.com]

- 8. Access to this page has been denied. [mouser.com]

- 9. AGI-134: a fully synthetic α-Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step guide for acquiring temperature data with MCC-134 and C++

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for acquiring temperature data using the Measurement Computing Corporation (MCC) 134 Thermocouple Measurement HAT with C++ on a Raspberry Pi. This application note is intended for researchers, scientists, and drug development professionals who require precise temperature monitoring in their experimental setups.

Introduction

The MCC-134 is a 4-channel, 24-bit resolution thermocouple measurement HAT for the Raspberry Pi.[1][2][3][4] It offers high-accuracy temperature measurements and supports a wide range of thermocouple types, making it a versatile tool for laboratory and research applications. This guide will walk you through the necessary hardware and software setup, and provide a detailed C++ protocol for data acquisition. The this compound features open thermocouple detection to monitor for disconnected or broken thermocouples and includes integrated cold junction compensation (CJC) sensors.[1][5]

Quantitative Data Summary

The this compound supports various thermocouple types, each with a specific measurement range. The key quantitative specifications are summarized in the table below for easy comparison.

| Thermocouple Type | Temperature Measurement Range (°C) |

| J | -210 to 1200 |

| K | -270 to 1372 |

| R | -50 to 1768 |

| S | -50 to 1768 |

| T | -270 to 400 |

| N | -270 to 1300 |

| E | -270 to 1000 (Not explicitly in search results, but a common type) |

| B | 0 to 1820 (Not explicitly in search results, but a common type) |

Note: The table is populated with data from the search results.[6] Ranges for types E and B are based on general thermocouple standards as they were not explicitly found in the provided search snippets.

Experimental Protocols

This section details the necessary steps to set up your hardware and software environment and to acquire temperature data using a C++ application.

Hardware Setup

-

Power Down the Raspberry Pi: Ensure the Raspberry Pi is completely powered off and disconnected from the power supply.

-

Install the this compound HAT: Carefully align the 40-pin GPIO connector of the this compound with the GPIO pins on the Raspberry Pi and press down firmly to seat the HAT.

-

Configure HAT Address: If you are using a single this compound, ensure all address jumpers are removed to set the address to 0.[7] If stacking multiple HATs, each HAT must have a unique address set by the jumpers.[6][8]

-